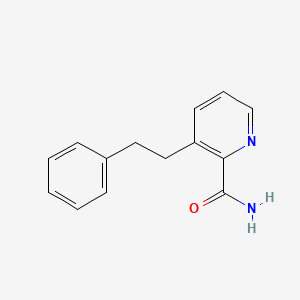

3-(Phenethyl)pyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84963-39-3 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-(2-phenylethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,17) |

InChI Key |

PDHDODYVLUEHER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(N=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Phenethyl Pyridine 2 Carboxamide and Its Derivatives

Strategies for the Preparation of 3-(Phenethyl)pyridine-2-carboxamide Precursors

The creation of the fundamental pyridine (B92270) structure is a key first step. Various classical and modern synthetic strategies are employed to construct the substituted pyridine ring, which serves as the scaffold for this compound.

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source. wikipedia.orgbaranlab.org These methods, while established, can sometimes be limited by moderate yields. baranlab.org

Several named reactions are prominent in this area:

Hantzsch Pyridine Synthesis: This method traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. pharmaguideline.comgcwgandhinagar.com This approach is particularly useful for producing symmetrically substituted pyridines. gcwgandhinagar.com

Guareschi-Thorpe Synthesis: This reaction allows for the synthesis of unsymmetrical pyridines by condensing a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. gcwgandhinagar.com

Kröhnke Pyridine Synthesis: This method yields 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

Chichibabin Pyridine Synthesis: In its general form, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While the precursors are often inexpensive, the yields can be low. wikipedia.org

Modern variations of these condensation reactions continue to be developed to improve efficiency and substrate scope. For instance, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt, provides a modular route to various substituted pyridines under mild conditions. organic-chemistry.org

Role of Nitrile and Carboxamide Intermediates

Nitrile and carboxamide groups are pivotal intermediates in the synthesis of pyridine-2-carboxamides. The nitrile group can be introduced and subsequently hydrolyzed to the carboxamide, or the carboxamide can be formed directly.

The synthesis of pyridine derivatives often involves nitrile intermediates. researchgate.net For example, the reaction of 3-nitropyridine (B142982) with carboxylic acid amide anions can yield N-(5-nitropyridin-2-yl) carboxamides. researchgate.net Furthermore, the reaction of 2,5-dichloropyridine (B42133) with an alkyne in the presence of a palladium-phosphine catalyst, followed by oxidation, yields 5-chloropyridine-2-carboxylic acid, a precursor that can be reacted with an amino compound to form a pyridine-2-carboxamide. google.com

The direct formation of the carboxamide on the pyridine ring is also a key strategy. This can be achieved through the reaction of a pyridine carboxylic acid or its activated derivative with an amine. google.com The reactivity of these precursors is influenced by the electronic nature of the pyridine ring. pharmaguideline.com

Reduction and Functionalization Approaches

Once the pyridine carboxamide scaffold is in place, further modifications, such as the introduction of the phenethyl group and derivatization of the amide, are carried out.

Catalytic Hydrogenation Methods for Phenethyl Moieties

The phenethyl group is commonly introduced via reduction of a precursor containing a double or triple bond in the side chain, or by reduction of a carbonyl group. Catalytic hydrogenation is a widely used and efficient method for these transformations. tcichemicals.com

Various catalysts are employed for hydrogenation, with the choice depending on the specific functional groups present in the molecule.

| Catalyst | Substrate Example | Conditions | Key Features |

| Raney Nickel | Styrene oxide | Not specified | Effective for hydrogenation. researchgate.net |

| Ruthenium Complexes | Methyl phenylacetate | Low hydrogen pressure | Provides an environmentally benign alternative to metal hydrides. researchgate.netresearchgate.net |

| Nickel on Graphene | Acetophenone | Flow reactor, mild conditions | High efficiency and good recyclability. chemrxiv.org |

| Palladium/Charcoal (Pd/C) | General alkenes/alkynes | Varies | A versatile and common heterogeneous catalyst. tcichemicals.com |

The choice of solvent can also play a crucial role in the selectivity and rate of hydrogenation reactions. illinois.edu

Derivatization via Amide Bond Formation

The carboxamide group itself can be a site for further derivatization. Standard amide bond formation protocols are often employed, which typically involve the activation of a carboxylic acid followed by reaction with an amine.

Recent advancements have focused on more direct and efficient methods. For example, borane-pyridine has been shown to be an effective catalyst for the direct amidation of a wide range of carboxylic acids and amines, tolerating various functional groups. mdpi.com Another innovative approach involves a light-mediated protocol using pyridine-CBr4 for the direct formation of amide bonds under UVA or sunlight irradiation. nih.gov

Multi-Component Reactions in Pyridine Carboxamide Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyridine carboxamides from simple starting materials in a single step. acsgcipr.org These reactions are valuable for building molecular diversity quickly.

Several MCR strategies have been developed for pyridine synthesis. acsgcipr.org A notable example is a four-component reaction involving acetoacetanilide, ammonium acetate, a substituted benzaldehyde, and ethyl cyanoacetate (B8463686) to produce pyridine-3-carboxamide (B1143946) derivatives. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these MCRs, leading to higher yields and shorter reaction times. acs.org

The development of novel MCRs continues to be an active area of research. For instance, an azido-Ugi four-component reaction followed by a cyclization step has been used to synthesize 1-tetrazolylimidazo[1,5-a]pyridines, demonstrating the power of MCRs in creating complex heterocyclic systems. acs.org

Novel Synthetic Pathways for Fused Pyridine Carboxamides

The construction of fused pyridine carboxamides is a significant area of research due to the diverse biological activities exhibited by these scaffolds. nih.govnih.gov Novel synthetic routes often focus on the efficient assembly of these complex structures from readily available starting materials. For a molecule like this compound, several strategies can be envisaged to create fused systems such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are known for their therapeutic potential. nih.govnih.gov

One of the most effective methods for synthesizing fused pyridine systems is through the intramolecular cyclization of appropriately substituted pyridine derivatives. nih.govacs.org For instance, the Thorpe-Ziegler reaction is a powerful tool for creating thieno[2,3-b]pyridines. This approach typically involves the reaction of a 2-halonicotinonitrile derivative with a suitable sulfur nucleophile, followed by base-catalyzed intramolecular cyclization. While this compound does not possess a nitrile group, its conversion to the corresponding nitrile, or the use of a related 3-substituted-2-cyanopyridine precursor, would open up this synthetic route.

Another prominent strategy involves the construction of a pyrimidine (B1678525) ring fused to the pyridine core, yielding pyrido[2,3-d]pyrimidines. nih.gov These are often synthesized from 2-aminonicotinamide or related precursors. rsc.org The 2-carboxamide (B11827560) group of this compound could potentially be converted to a 2-amino group, or the synthesis could start from a 2-amino-3-phenethylpyridine derivative, which would then be elaborated to the fused system.

Furthermore, multicomponent reactions offer an efficient and atom-economical approach to complex heterocyclic structures. researchgate.net A four-component reaction involving an aldehyde, an active methylene (B1212753) compound, an amine, and a source of the pyridine ring could potentially be adapted to synthesize fused systems related to this compound.

A common pathway to thieno[2,3-b]pyridines involves the intramolecular cyclization of S-alkylated pyridine-2(1H)-thiones. acs.org A hypothetical pathway starting from a derivative of this compound could involve the conversion of the carboxamide to a thione, followed by S-alkylation and cyclization. A general scheme for this type of reaction is presented below.

Table 1: Examples of Thieno[2,3-b]pyridine Synthesis via Intramolecular Cyclization

| Starting Material Class | Reagents | Fused Product | Reference |

|---|---|---|---|

| Pyridine-2(1H)-thione | α-halocarbonyl compounds, Sodium ethoxide | Thieno[2,3-b]pyridine | nih.govacs.org |

| 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Formamide | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | nih.gov |

The synthesis of pyrido[2,3-d]pyrimidines often starts from 2-aminopyridine (B139424) derivatives. For example, 2-aminonicotinamides can be cyclized with various one-carbon synthons like formic acid or orthoformates to yield the fused pyrimidine ring. rsc.org Another approach involves the reaction of 2-aminopyridines with ethoxymethylene malonates followed by thermal cyclization. nih.gov These methods highlight potential pathways where a modified this compound could serve as a key intermediate.

Table 2: Synthetic Routes to Pyrido[2,3-d]pyrimidines

| Starting Material | Key Reagents | Fused System | Reference |

|---|---|---|---|

| 2-Aminopyridine derivative | Ethoxy methylene malonic diethyl ester, Microwave irradiation | Pyrido[1,2-a]pyrimidine | nih.gov |

| 2-Amino-1,6-dihydropyridine-3-carboxamide | Acid chlorides (e.g., benzoyl chloride) | Pyrido[2,3-d]pyrimidine | rsc.org |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine, Crotonic acid, Palladium catalyst | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

An alternative and intriguing possibility for creating a fused system from this compound involves the intramolecular cyclization utilizing the phenethyl side chain. Reactions such as the Pictet-Spengler or Bischler-Napieralski reactions are classic methods for synthesizing isoquinoline (B145761) and dihydroisoquinoline rings, respectively. While these are typically intermolecular or involve different substitution patterns, an intramolecular electrophilic attack from the pyridine ring onto the activated phenyl ring of the phenethyl group, or vice versa, could potentially lead to novel polycyclic structures. Oxidative cyclization is another powerful method for forming new rings in polycyclic aromatic systems. nih.gov

These proposed pathways, derived from well-established synthetic transformations of related pyridine compounds, offer a strategic blueprint for the future synthesis of novel fused heterocycles starting from this compound and its derivatives.

Compound List

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Analysis for Solid-State Structure DeterminationIf a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide the most definitive structural information. This technique maps the electron density within the crystal, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Without access to experimental data from these analytical methods for 3-(Phenethyl)pyridine-2-carboxamide, the detailed scientific article requested cannot be constructed. Further empirical research is required to generate the necessary spectroscopic and crystallographic data.

Computational and Theoretical Chemistry Studies of 3 Phenethyl Pyridine 2 Carboxamide Analogs

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide foundational data for understanding molecular reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational technique for deriving various molecular properties, including the geometric and electronic properties of pyridine-carboxamide analogs. Calculations at specific levels of theory, such as the B3LYP/6-31G(d) level, are used to optimize molecular geometries before further analysis. uni-muenchen.de DFT serves as the basis for subsequent analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping, which are crucial for predicting molecular reactivity. uni-muenchen.deresearchgate.net Studies on related pyridine-carboxamide complexes have demonstrated that DFT calculations are essential for understanding their electronic properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For analogs of 3-(Phenethyl)pyridine-2-carboxamide, introducing different substituent groups can tune their electronic properties. rsc.org Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a narrowing of the HOMO-LUMO gap. researchgate.netrsc.org This modification of the frontier orbitals is a common strategy to enhance the reactivity or biological activity of a lead compound. rsc.org

| Substituent Effect | Impact on Frontier Orbitals | Resulting Property |

|---|---|---|

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Raises HOMO Energy Level | Increases electron-donating ability; may narrow HOMO-LUMO gap. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃) | Lowers LUMO Energy Level | Increases electron-accepting ability; narrows HOMO-LUMO gap, potentially increasing reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how molecules will interact with each other, identifying regions that are rich or poor in electron density. uni-muenchen.delibretexts.org MEP maps are colored according to their electrostatic potential values: red typically indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). uni-muenchen.deresearchgate.net

| Compound/Analog | Key Substituent | Observed MEP Value Range (kJ/mol) | Inference |

|---|---|---|---|

| FDI-6 (Parent Compound) | - | -50.0 to 17.4 | Highly delocalized electron density with large neutral regions. nih.gov |

| Compound 6 | -CN | -7.0 to 50.0 | Lower electron density on the phenylacetamide ring, favoring interaction with electron-rich protein residues. nih.gov |

| Compound 1 | -CH₃ | Up to -167.6 at carbonyl | Carbonyl moiety is richer in electron density than in the parent compound. nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying dynamic processes and predicting how a ligand might interact with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. nih.govnih.gov This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov

For analogs of pyridine-2-carboxamide, docking studies have been instrumental in elucidating their mechanism of action. In a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors, molecular docking was used to predict their binding modes within the protein's DNA-binding domain. nih.gov The results suggested that residues such as Val296 and Leu289 play a key role in the binding interaction. nih.gov Docking scores, which estimate the binding affinity, were calculated to compare the different analogs, with more negative scores indicating potentially stronger binding. nih.gov Such studies are critical for rational drug design, allowing for the targeted synthesis of more potent inhibitors. nih.govnih.gov

| Compound Series | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | FOXM1 DNA-binding domain | Identified key binding interactions with residues Val296 and Leu289. Docking scores were more negative than the parent compound. | nih.gov |

| Pyridine-3-carboxamide (B1143946) analogs | Monomeric Ralstonia solanacearum lectin | Identified compounds with strong binding affinities, guiding the selection of potent agents against bacterial wilt. | nih.gov |

| Phenylpyrimidine-carboxamide derivatives | c-Met kinase | Indicated that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for activity. | nih.gov |

| Pyridine (B92270) carboxamide derivatives | Urease | Demonstrated the binding mode of potent inhibitors, showing H-bonding and π–π interactions within the enzyme's active site. | nih.gov |

In Silico Target Hunting and Mechanistic Pathway Predictions

Identifying the biological targets of a small molecule is a critical and often challenging step in drug discovery. In silico target hunting, also known as computational target fishing, offers a powerful and cost-effective alternative to experimental approaches. These methods leverage large chemogenomic databases to predict the biological targets of a compound by comparing its chemical structure to those of known bioactive molecules.

Several computational strategies are employed for target identification:

Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By searching databases for compounds with high structural similarity to this compound, potential targets can be inferred.

Machine Learning and Data Mining: These methods use algorithms trained on large datasets of known ligand-target interactions to build predictive models. These models can then be used to predict the probability of a new molecule binding to a panel of targets.

Panel Docking: This technique involves docking the molecule of interest against a large number of protein structures to identify potential binding partners based on favorable docking scores and binding poses.

Once potential targets are identified, further computational analysis can be used to predict the mechanistic pathways that might be modulated by the compound. This can involve analyzing the known signaling pathways associated with the predicted targets and using systems biology models to simulate the potential effects of inhibiting or activating these targets.

For example, a study on 2-aryl-quinoline-4-carboxylic acid derivatives utilized inverse virtual screening to identify Leishmania major N-myristoyltransferase as a likely target. Subsequent molecular docking and dynamics simulations then provided insights into the stable binding of these compounds to the enzyme, supporting their potential as novel antileishmanial agents.

In the absence of experimental data for this compound, a typical workflow for in silico target hunting would involve the steps outlined in the table below.

| Step | Description |

| 1. Ligand Preparation | Generation of a 3D conformation of this compound. |

| 2. Database Selection | Choosing relevant chemogenomic databases such as ChEMBL or TargetHunter. |

| 3. Similarity Search/Model Prediction | Running similarity searches or applying machine learning models to predict potential targets. |

| 4. Target Prioritization | Ranking the predicted targets based on confidence scores or other metrics. |

| 5. Mechanistic Analysis | Investigating the biological pathways associated with the top-ranked targets. |

Through these computational approaches, researchers can generate testable hypotheses about the biological activity of this compound and its analogs, guiding future experimental investigations and accelerating the drug discovery process.

Mechanistic Investigations of Biological Interactions Via 3 Phenethyl Pyridine 2 Carboxamide Scaffolds

Modulation of Enzymatic Activity by Pyridine (B92270) Carboxamide Derivatives

The pyridine-2-carboxamide core is a versatile pharmacophore that has been incorporated into a multitude of inhibitors targeting a range of enzymes critical in human diseases. The following subsections explore the specific mechanisms of action of these derivatives against various enzymatic targets.

Pyridine and pyrimidine (B1678525) carboxamide derivatives have been identified as potent inhibitors of several protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and immune regulation.

Hematopoietic Progenitor Kinase 1 (HPK1): A series of pyridine-2-carboxamide analogues have demonstrated significant inhibitory activity against HPK1, a key negative regulator of T-cell activation. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The interaction is characterized by the formation of hydrogen bonds between the inhibitor and hinge residues of the kinase, such as Glu92. nih.gov The carboxamide moiety, in particular, has been shown to be crucial for enhancing both enzyme inhibitory potency and kinase selectivity. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine ring and the carboxamide substituent can significantly impact potency and selectivity. For instance, one study reported a pyridine-2-carboxamide analogue, compound 19, which exhibited excellent in vitro HPK1 inhibitory activity and high selectivity over other kinases like GCK-like kinase and LCK. nih.gov

Table 1: Inhibitory Activity of a Pyridine-2-Carboxamide Analogue against HPK1

| Compound | HPK1 IC50 (nM) | Selectivity vs. GCK-like kinase | Selectivity vs. LCK |

| Compound 19 | Data not specified | >637-fold | >1022-fold |

Data sourced from a 2024 study on pyridine-2-carboxamide derivatives as HPK1 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): While direct inhibition by "3-(phenethyl)pyridine-2-carboxamide" is not extensively documented, related pyrimidine carboxamide and diaminopyrimidine carboxamide scaffolds have shown potent inhibitory activity against EGFR and CDK2. nih.gov For EGFR, furanopyrimidine-based inhibitors have been developed where the pyridine ring has been explored as a more hydrophilic replacement for a phenyl ring, leading to potent and selective inhibition of mutant EGFR. researchgate.net In the case of CDK2, diaminopyrimidine carboxamides have been identified as potent inhibitors. nih.gov The carboxamide group in these inhibitors often forms key hydrogen bond interactions within the ATP-binding site of the kinases. nih.gov

Derivatives of imidazo[4,5-c]pyridine-7-carboxamide, which share a core structural similarity with the pyridine-2-carboxamide scaffold, have been developed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in the DNA damage response pathway. These inhibitors function by competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic site of the enzyme. nih.gov The carboxamide moiety of these inhibitors mimics the nicotinamide portion of NAD+, forming crucial hydrogen bonds within the active site of PARP-1. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a post-translational modification that is critical for the recruitment of DNA repair proteins. By blocking this process, PARP inhibitors can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. One such inhibitor, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, demonstrated strong inhibition of the PARP-1 enzyme with an IC50 of 8.6 nM. nih.gov

Table 2: PARP-1 Inhibitory Activity of an Imidazo[4,5-c]pyridine-7-carboxamide Derivative

| Compound | PARP-1 IC50 (nM) |

| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | 8.6 ± 0.6 |

Data from a 2015 study on imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP-1 inhibitors. nih.gov

Pyridine-2-carboxylic acid-amide derivatives have been identified as potent and selective inhibitors of type 1 methionine aminopeptidases (MetAPs), including human MetAP1 (HsMetAP1). nih.govnih.gov MetAPs are enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins. The inhibitory mechanism of these compounds is metal-dependent, often requiring the presence of a divalent metal ion like Co(II) to form a ternary complex with the enzyme and the inhibitor. nih.govnih.gov X-ray crystallography studies have revealed that the pyridine-2-carboxamide scaffold chelates the active site metal ion, effectively blocking substrate access and catalysis. nih.gov These inhibitors have shown selectivity for MetAP1 over MetAP2. nih.gov For example, several pyridine-2-carboxamides were reported to have IC50 values for E. coli MetAP between 0.13 µM and 0.33 µM. nih.gov

While specific studies on "this compound" as a COX inhibitor are limited, the broader class of compounds containing pyridine and carboxamide moieties has been investigated for cyclooxygenase (COX) inhibition. The two main isoforms, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. Many selective COX-2 inhibitors feature a diaryl heterocyclic core. nih.gov The pyridine ring can act as one of these aryl systems. The inhibitory mechanism typically involves the insertion of the inhibitor into the hydrophobic channel of the COX active site, preventing arachidonic acid from binding. The carboxamide group can form hydrogen bonds with key amino acid residues in the active site, such as Arg120 and Tyr355, contributing to the binding affinity and inhibitory potency. nih.gov The selectivity for COX-2 over COX-1 is often attributed to the larger and more accommodating active site of the COX-2 isoform, which can bind bulkier inhibitor molecules. nih.gov

Pyridine-based compounds are a significant class of inhibitors targeting the human immunodeficiency virus-1 (HIV-1) integrase, an essential enzyme for viral replication. nih.govzioc.ru HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Allosteric HIV-1 integrase inhibitors (ALLINIs) with a pyridine core have been shown to work through a distinct mechanism. nih.gov Instead of blocking the active site, these inhibitors bind to a different site on the integrase enzyme, specifically at the interface of the dimer of dimers, which is the functional tetrameric form of the enzyme. nih.gov This binding induces a conformational change that leads to the hyper-multimerization or aggregation of integrase proteins. nih.gov This aggregation disrupts the normal assembly of the viral particle, compromising the association of integrase with the capsid core during subsequent infection of target cells. nih.gov This novel mechanism of action makes them effective against some integrase mutants that are resistant to traditional strand-transfer inhibitors.

Protein-Ligand Interaction Mechanisms and Binding Models

The this compound scaffold serves as a versatile framework for designing molecules that can interact with a variety of biological targets through diverse mechanisms. These interactions range from competitive binding in active sites to allosteric modulation and disruption of protein-protein or protein-DNA interfaces.

ATP-Binding Site Interaction

While specific studies focusing solely on this compound as an ATP-competitive inhibitor are not extensively documented, the broader class of pyridine and pyridine-carboxamide derivatives is well-established in this role, particularly as kinase inhibitors. Kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, and their ATP-binding pocket is a common target for therapeutic intervention.

Pyridine-containing scaffolds are effective mimics of the adenine hinge-binding region of ATP. nih.gov This allows them to anchor within the ATP-binding site and compete directly with the endogenous ATP molecule. The interaction is often characterized by the formation of crucial hydrogen bonds between the nitrogen atoms on the pyridine ring and the "hinge region" of the kinase. nih.gov

For instance, the inhibitor Pexidartinib features a pyridine-imidazole backbone where nitrogen atoms form two key hydrogen bonds with the hinge region of the CSF1R kinase. nih.gov Similarly, the pyridine-triazolo moiety of Tucatinib is critical for its selectivity, forming a specific hydrogen bond with Ser783 in the ATP binding site of the HER2 kinase. nih.gov The development of such inhibitors often involves modifying substituents on the pyridine ring to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

Protein/Protein Interaction Modulation (e.g., PD-1/PD-L1)

Disrupting pathological protein-protein interactions (PPIs) is another key mechanism for pyridine-2-carboxamide-based molecules. A prominent example is the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This PPI is a critical immune checkpoint that cancer cells exploit to evade the immune system. acs.org

Small-molecule inhibitors have been developed to bind to the surface of PD-L1, inducing its dimerization and preventing it from engaging with the PD-1 receptor on T-cells. This blockade restores the T-cells' ability to recognize and attack cancer cells. Pyridine-2-carboxamide derivatives have been successfully developed as imaging probes and potential inhibitors for this target. google.com

Structural studies of small molecules bound to PD-L1 reveal the precise interactions involved. For example, a biphenyl (B1667301) moiety can form a T-stacking interaction with the sidechain of Tyr56 on one PD-L1 monomer, while a methoxy-pyridine group can engage in π–π stacking with Tyr56 on the second monomer in the dimer. acs.org Additional stability is provided by π-alkyl interactions with Met115 and Ala121 and a hydrogen bond to Lys124. acs.org These detailed binding models are crucial for the rational design of potent and specific PPI inhibitors based on the pyridine scaffold.

| Target Interface | Interacting Residues on PD-L1 | Interaction Type | Consequence |

| PD-1/PD-L1 | Tyr56, Met115, Ala121, Lys124 | T-stacking, π-π stacking, π-alkyl, Hydrogen bond | Blocks PD-1 binding, restores T-cell function. acs.org |

Cellular Pathway Modulation Studies (excluding clinical effects)

Disruption of PI3K/AKT Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.com Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. mdpi.com

Pyridine-based derivatives have been specifically designed as inhibitors of key kinases within this pathway, such as PI3K itself and the downstream effector AKT (also known as Protein Kinase B). mdpi.comnih.gov For example, sulfonamide methoxypyridine derivatives have been synthesized and shown to function as dual PI3K/mTOR inhibitors (mTOR being another key component of the pathway). mdpi.com

In cellular assays using HCT-116 colon cancer cells, a lead compound, 22c , was shown to effectively inhibit the phosphorylation of AKT, a critical step in the activation of the pathway. mdpi.com This inhibition of AKT phosphorylation confirms that the compound engages its target and blocks the downstream signal transduction. mdpi.com By disrupting this pathway, such compounds can suppress the molecular signals that drive cell proliferation and survival.

Modulation of Cell Proliferation Mechanisms

The pyridine-2-carboxamide scaffold and its derivatives have been the subject of numerous investigations to understand their impact on cell proliferation, a fundamental process in cancer development. While direct studies on this compound are limited in publicly available research, the broader class of pyridine derivatives has shown significant activity in modulating cell cycle progression, often leading to an arrest at critical checkpoints.

Research into phenyl-pyridine-2-carboxylic acid derivatives, which share a core structural motif with this compound, has identified compounds with low micromolar antiproliferative activity against a wide array of human cancer cell lines. nih.gov One such derivative, Ro 41-4439, was found to induce a cell cycle arrest in the G2/M phase, preventing cells from entering mitosis. nih.govmdpi.com This disruption of the cell division process is a key mechanism for inhibiting tumor growth. mdpi.com The activity of these compounds is not only potent but can also be selective for cancer cells over normal proliferating cells, a highly desirable trait in the development of new anticancer agents. nih.gov

Further studies on other related pyridine derivatives have elucidated similar effects on the cell cycle. For instance, certain thieno[3,2-b]pyridine (B153574) derivatives have been shown to decrease the number of proliferating cancer cells. mdpi.com One particular compound, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate, was observed to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in a triple-negative breast cancer cell line. mdpi.com This indicates that the compound prevents cells from initiating DNA replication, another critical point of intervention in cancer cell proliferation.

The mechanism of action for some of these pyridine-based compounds involves the targeting of microtubules, essential components of the mitotic spindle. mdpi.com By inhibiting tubulin polymerization, these molecules disrupt the formation of the mitotic spindle, leading to a halt in mitosis and subsequent cell death. mdpi.com

The following table summarizes the effects of representative pyridine derivatives on cell cycle progression in different cancer cell lines.

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

| Phenyl-pyridine-2-carboxylic acid | Ro 41-4439 | Human cancer cell lines | Arrest in mitosis | nih.gov |

| Pyridine derivatives | S1 and S22 | HeLa | G2/M phase arrest | mdpi.com |

| Thieno[3,2-b]pyridine | Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 | Increase in G0/G1 phase, decrease in S phase | mdpi.com |

Investigation of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. The pyridine-2-carboxamide scaffold and its analogs have been investigated for their ability to trigger this self-destruction mechanism in cancer cells through various signaling pathways.

Studies on phenyl-pyridine-2-carboxylic acid derivatives have shown that following cell cycle arrest, these compounds can induce apoptosis. nih.gov This programmed cell death is a crucial endpoint of their cytotoxic activity. The induction of apoptosis has also been observed with other pyridine derivatives, which have been shown to activate caspase-dependent pathways. nih.gov

The molecular mechanisms underlying apoptosis induction by these compounds often involve the modulation of key regulatory proteins. For example, some spiro-pyridine derivatives have been found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in Caco-2 colon cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, ultimately activating the caspase cascade.

Furthermore, research on other pyridine-based compounds has demonstrated the activation of specific caspases. One study on a thiazole (B1198619) derivative incorporating a pyridine-carboxamide moiety revealed a significant increase in the levels of caspase-3, caspase-8, and caspase-9 in liver cancer cells. researchgate.net The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to their receptors on the cell surface. The activation of caspase-9 points to the intrinsic, or mitochondrial, pathway. The convergence of these pathways on the executioner caspase-3 leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

The table below details the effects of various pyridine derivatives on key apoptosis-related proteins and pathways.

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | Apoptotic Mechanism | Reference |

| Phenyl-pyridine-2-carboxylic acid | Ro 41-4439 | Human cancer cell lines | Induction of apoptosis following mitotic arrest | nih.gov |

| Spiro-pyridine derivatives | Compound 7 | Caco-2 | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| Thiazole derivative with pyridine-carboxamide | Compound 18c | HepG2 | Upregulation of p53, Bax, caspase-3, -8, -9; downregulation of Bcl-2 | researchgate.net |

| Phenethyl isothiocyanate (a related structure) | Not specified | Prostate cancer cells | Mediated by Bak and Bax, caspase-dependent | nih.gov |

| Benzo mdpi.comrsc.orgoxepino[3,2-b] pyridine derivative | MPOBA | Canine mammary cancer cells | Upregulation of BAX, downregulation of BCL-2 | mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the Phenethyl Moiety and its Influence on Interaction

The phenethyl group of 3-(Phenethyl)pyridine-2-carboxamide plays a crucial role in its biological activity, primarily through hydrophobic interactions within the binding pocket of its target proteins. Systematic modifications of this moiety have been a key area of investigation in SAR studies to optimize potency and other pharmacological properties.

Research into nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors has highlighted the significance of the phenethyl moiety. nih.gov In many analogs, this group occupies a hydrophobic tunnel in the enzyme's active site. The size, shape, and electronic properties of substituents on the phenyl ring can dramatically alter binding affinity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic density of the ring, influencing cation-pi or other non-covalent interactions with protein residues.

Studies on other pyridine (B92270) carboxamide derivatives have shown similar trends. For example, in a series of antifungal pyridine carboxamides, the phenyl fragment was found to engage in beneficial hydrophobic interactions within a cavity formed by specific amino acid residues. nih.gov This underscores the general importance of the phenethyl group in anchoring the molecule to its target.

Pyridine Ring Substituent Effects on Biological Modulation

The pyridine ring is a critical pharmacophore for many biologically active compounds, including this compound analogs. nih.gov Substituents on this ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

In the context of NAMPT inhibitors, the pyridine nitrogen is often involved in crucial hydrogen bonding interactions with the target enzyme. nih.gov The position and nature of substituents on the pyridine ring can fine-tune the electronic properties of the ring and the basicity of the nitrogen atom, thereby modulating the strength of these interactions. For example, the introduction of electron-withdrawing groups can decrease the pKa of the pyridine nitrogen, which may be favorable or unfavorable depending on the specific binding site environment.

Systematic SAR studies on the 3-substituent of pyridine-2-carboxylic acid thiazol-2-ylamides revealed that different substituents can confer selectivity for different isoforms of the target enzyme, methionine aminopeptidase (B13392206) (MetAP). nih.gov This highlights the potential to achieve target selectivity by carefully selecting substituents on the pyridine ring. Furthermore, in a series of pyridine carboxamide derivatives designed as urease inhibitors, substitutions on the pyridine ring, whether electron-donating or electron-withdrawing, had a pronounced effect on their inhibitory activity. mdpi.com

The following table summarizes the impact of various pyridine ring substituents on the biological activity of related carboxamide compounds:

| Substituent | Position | Observed Effect on Biological Activity | Compound Series | Reference |

| Halogens (e.g., Cl, Br, F) | Various | Can increase potency through halogen bonding or by altering electronic properties. | Urease Inhibitors | mdpi.com |

| Alkyl groups (e.g., CH3) | Various | Can enhance hydrophobic interactions and potency. | Urease Inhibitors | mdpi.com |

| Methoxy group (OCH3) | Various | Can influence electronic properties and hydrogen bonding potential. | Urease Inhibitors | mdpi.com |

Role of the Carboxamide Linkage in Target Engagement

The carboxamide linkage is a fundamental structural feature of this compound and its analogs, playing a pivotal role in target engagement through its ability to form key hydrogen bonds.

In many enzyme-inhibitor complexes involving pyridine carboxamides, the amide N-H and carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the protein backbone. For instance, in studies of inhibitors for Mycobacterium tuberculosis, the primary aromatic amide bond was found to be critical for activity. asm.org Derivatives where this was replaced with a secondary amide, an aliphatic amide, or a urea (B33335) group showed significantly reduced or no activity. asm.org

Similarly, in the design of inhibitors for the Monomeric Ralstonia solanacearum lectin, molecular docking studies revealed that the carboxamide moiety of N-(4-phenylthiazol-2-yl) nicotinamide derivatives is crucial for binding to the active site. nih.gov The ability of the carboxamide group to form stable hydrogen bonds is a recurring theme across different biological targets, emphasizing its importance as a key pharmacophoric element.

Pharmacophore Mapping and Ligand Efficiency in Pyridine Carboxamide Series

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This approach, combined with the analysis of ligand efficiency, provides valuable guidance for the design of novel and more potent inhibitors within the pyridine carboxamide series.

For NAMPT inhibitors, pharmacophore models have been successfully generated and used to screen compound libraries for new potential inhibitors. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, corresponding to the key interaction points of the pyridine carboxamide scaffold with the enzyme. A successful pharmacophore model, Hypo1, was developed with a high correlation value and low root mean square deviation, indicating its predictive power. nih.gov

Ligand efficiency (LE) is a metric that assesses the binding energy of a ligand per non-hydrogen atom. It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent molecules without excessive increases in molecular weight. In the context of the pyridine carboxamide series, analyzing the LE of different analogs can help to identify which modifications to the phenethyl moiety, pyridine ring, or other parts of the molecule contribute most efficiently to binding affinity.

Correlation of Computational Predictions with Experimental Biological Observations

The integration of computational modeling with experimental validation is a powerful strategy in modern drug discovery. For the this compound series, computational predictions of binding affinity and mode of action are frequently correlated with experimental biological data to refine SAR models and guide further optimization.

Molecular docking studies are commonly used to predict how pyridine carboxamide analogs will bind to their target proteins. nih.govnih.gov These studies can provide insights into the specific amino acid residues involved in the interaction and can help to explain the observed SAR. For example, docking simulations of pyridine carboxamide inhibitors in the active site of NAMPT have shown that the pyridine ring often forms key interactions with residues like Asp219 and that the phenethyl group sits (B43327) in a hydrophobic pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another computational tool used to correlate the chemical structures of compounds with their biological activities. nih.gov By developing statistically significant QSAR models, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising compounds for synthesis and testing. The successful correlation between predicted and experimental pIC50 values for a set of NAMPT inhibitors demonstrates the utility of this approach. researchgate.net

The following table presents a conceptual comparison of computational predictions and experimental outcomes for analogs of this compound, illustrating the synergy between these approaches.

| Analog Modification | Computational Prediction (e.g., Docking Score) | Experimental Observation (e.g., IC50) | Correlation | Reference |

| Addition of a bulky group to the phenethyl ring | Lower predicted binding affinity due to steric hindrance. | Higher IC50 value (lower potency). | Good correlation, validating the predicted binding mode. | mdpi.com |

| Introduction of a hydrogen bond donor on the pyridine ring | Higher predicted binding affinity due to a new favorable interaction. | Lower IC50 value (higher potency). | Strong correlation, confirming the importance of the predicted hydrogen bond. | nih.govnih.gov |

| Replacement of the carboxamide linkage with a non-hydrogen bonding group | Significantly lower predicted binding affinity. | Loss of biological activity. | Excellent correlation, highlighting the critical role of the carboxamide. | asm.org |

This integrated approach, combining computational foresight with empirical evidence, has been instrumental in advancing the understanding of the SAR and SMR of the this compound scaffold and in the development of potent and selective inhibitors for various therapeutic targets.

Methodologies for Target Identification and Validation in Research

Phenotypic Screening Approaches (e.g., Cell Painting)

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. nih.gov This approach has seen a resurgence in recent years due to its ability to uncover first-in-class drugs with novel mechanisms of action. nih.gov

A notable example of phenotypic screening leading to the discovery of a pyridine (B92270) carboxamide-based lead molecule is in the field of tuberculosis research. In a study, a library of compounds was screened against Mycobacterium tuberculosis, which led to the identification of the pyridine carboxamide MMV687254 as a promising anti-tubercular agent. asm.orgnih.gov This initial hit was identified based on its ability to inhibit the growth of the bacteria in vitro and within macrophages. asm.orgnih.gov Subsequent optimization of this hit, based on structure-activity relationship studies, led to the development of a more potent lead candidate. nih.gov

While not specifically documented for 3-(Phenethyl)pyridine-2-carboxamide, a similar phenotypic screening approach could be employed to uncover its potential biological activities. One such advanced phenotypic screening technique is Cell Painting . This high-content imaging-based assay uses a cocktail of fluorescent dyes to label multiple cellular compartments, allowing for the generation of detailed morphological profiles of cells upon treatment with a compound. By comparing the phenotypic profile induced by this compound to a reference database of compounds with known mechanisms of action, researchers could predict its biological target and mode of action.

Genomic and Proteomic Techniques for Target Deconvolution

Once a compound of interest is identified through phenotypic screening, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov Modern drug discovery leverages a variety of genomic and proteomic techniques for this purpose.

CRISPR and RNAi Library Screening

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and RNA interference (RNAi) are powerful functional genomics tools that can be used to systematically knock down or knock out the expression of individual genes across the genome. nih.govyoutube.comyoutube.com In the context of target identification, a pooled library of CRISPR single-guide RNAs (sgRNAs) or RNAi short-hairpin RNAs (shRNAs) can be introduced into a population of cells. These cells are then treated with the compound of interest, such as this compound.

If the compound's target is essential for cell survival or proliferation, cells in which that specific gene has been knocked out or knocked down will be enriched or depleted from the population in the presence of the compound. By sequencing the sgRNAs or shRNAs present in the surviving or depleted cell populations, the gene that, when perturbed, confers resistance or sensitivity to the compound can be identified, thus revealing the likely molecular target. nih.govyoutube.comyoutube.com While specific CRISPR or RNAi screens for this compound have not been published, this methodology represents a potent, unbiased approach for its target deconvolution.

Gene Expression Profiling

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can provide valuable clues about a compound's mechanism of action by measuring changes in the expression levels of thousands of genes in response to treatment. nih.gov

By treating cells with this compound and analyzing the resulting changes in the transcriptome, researchers can identify specific signaling pathways and cellular processes that are modulated by the compound. For instance, a study on the anti-malarial agent Artesunate used gene expression profiling to identify its inhibitory effect on topoisomerase IIalpha and its modulation of multiple signaling pathways in pancreatic cancer cells. nih.gov Similarly, analyzing the gene expression signature of cells treated with this compound could reveal upregulation or downregulation of genes associated with a particular kinase, receptor, or metabolic pathway, thereby pointing towards its molecular target.

A hypothetical workflow for using gene expression profiling to identify the target of this compound is presented below:

| Step | Description |

| 1. Cell Treatment | Treat relevant cell lines with this compound at various concentrations and time points. |

| 2. RNA Extraction | Isolate total RNA from treated and untreated (control) cells. |

| 3. Gene Expression Analysis | Perform microarray or RNA-sequencing to obtain gene expression profiles. |

| 4. Data Analysis | Identify differentially expressed genes between treated and control groups. |

| 5. Pathway Analysis | Use bioinformatics tools to identify enriched biological pathways and gene ontologies among the differentially expressed genes. |

| 6. Target Hypothesis Generation | Formulate hypotheses about the molecular target based on the perturbed pathways. |

Chemoproteomics for Target Identification

Chemoproteomics encompasses a range of techniques that use chemical probes to identify the direct binding partners of a small molecule within the complex environment of the cell. nih.govnih.gov One common approach is affinity-based protein profiling, where the compound of interest, or a close analog, is immobilized on a solid support (e.g., beads) and used to "pull down" its binding proteins from a cell lysate. These captured proteins are then identified using mass spectrometry. nih.gov

Another powerful chemoproteomic method is competitive activity-based protein profiling (ABPP). In this approach, a cell lysate is pre-incubated with the compound of interest before being treated with a broad-spectrum, activity-based probe that covalently labels the active sites of a particular enzyme class. If the compound binds to a specific enzyme, it will block the binding of the activity-based probe. This reduction in labeling can be quantified by mass spectrometry, revealing the target enzyme. biorxiv.orgresearchgate.netyoutube.com

For this compound, a chemoproteomics approach could involve synthesizing a derivative with a linker for immobilization or a photoreactive group for covalent cross-linking to its target upon UV irradiation. Subsequent proteomic analysis would then identify the proteins that directly interact with the compound.

Biophysical and Biochemical Assays for Target Validation

Once a putative target has been identified through the methods described above, it is essential to validate this interaction using orthogonal biophysical and biochemical assays.

Enzymatic Activity Assays for Identified Targets

If the identified target is an enzyme, its inhibition by the compound can be directly measured using an enzymatic activity assay. This is a critical step in confirming that the compound not only binds to the target but also modulates its function.

A relevant example is the discovery of pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and a promising target for cancer immunotherapy. nih.gov In this study, the inhibitory activity of the compounds against HPK1 was determined using an in vitro enzymatic assay. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type |

| Pyridine-2-carboxamide Analog | HPK1 | 15 | TR-FRET |

| LCK | >10,000 | Kinase Assay | |

| GCK | >10,000 | Kinase Assay |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer, a common assay format for kinase activity.

Should a kinase be identified as a potential target for this compound, a similar enzymatic assay would be performed to determine its inhibitory potency and selectivity against a panel of other kinases. This would confirm the compound's direct effect on the identified target and provide crucial information for its further development as a therapeutic agent.

Bioinformatics and Pathway Analysis for Target Prioritization

Following the initial identification of potential protein targets through methods like binding assays, bioinformatics and pathway analysis play a crucial role in prioritizing these targets for further investigation. These computational approaches help to understand the biological context of the compound-target interaction and predict the potential downstream effects of modulating the target's activity.

For a compound like this compound, which is anticipated to act as a histamine (B1213489) H1 receptor antagonist, bioinformatics tools can be employed to analyze the structure of the H1 receptor and model its interaction with the ligand. nih.govnih.gov Molecular docking simulations, for example, can predict the binding mode and estimate the binding energy of the compound within the receptor's binding pocket. nih.gov These in silico studies can reveal key amino acid residues that are critical for the interaction, guiding the design of more potent and selective derivatives through structure-activity relationship (SAR) studies. nih.govnih.gov

Pathway analysis databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), provide comprehensive maps of molecular interaction and reaction networks. genome.jp By mapping the identified target (e.g., the histamine H1 receptor) to these pathways, researchers can visualize the broader signaling cascades that are likely to be affected by the compound. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/G11 family of G proteins. wikipedia.org This activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. wikipedia.orgnih.gov

Understanding these pathways is critical for target prioritization. For instance, antagonizing the H1 receptor is expected to block these downstream signaling events, which are known to be involved in allergic and inflammatory responses. wikipedia.org Bioinformatics analysis can also help to identify potential off-target effects by searching for other proteins with similar binding sites or by analyzing the compound's predicted activity against a panel of known targets. This helps in assessing the selectivity of the compound and prioritizing targets that are most likely to yield the desired therapeutic effect with minimal side effects. Furthermore, analyzing gene expression data from cells treated with the compound can reveal upregulation or downregulation of specific genes and pathways, providing further evidence for the compound's mechanism of action and helping to confirm the relevance of the prioritized target. nih.gov

The integration of protein binding data with bioinformatics and pathway analysis provides a robust framework for target identification and validation, enabling a more informed and efficient drug discovery process.

Future Directions and Emerging Trends in Academic Research on 3 Phenethyl Pyridine 2 Carboxamide

Exploration of Uninvestigated Biological Targets for the Scaffold

The pyridine (B92270) carboxamide core is a well-established pharmacophore present in numerous biologically active compounds. Research on various derivatives has revealed a broad spectrum of activities, including but not limited to, anticancer, antifungal, antibacterial, and enzyme inhibitory effects. researchgate.netnih.govnih.govnih.gov However, the specific biological targets of the 3-(phenethyl)pyridine-2-carboxamide scaffold remain largely uncharted territory. Future research should prioritize a systematic screening of this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include:

Kinase Inhibition: Many pyridine carboxamide derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. nih.gov A comprehensive kinase profiling of this compound could identify novel and selective kinase inhibitors. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) has recently emerged as an attractive immunotherapy target, and pyridine-2-carboxamide analogues have demonstrated significant inhibitory activity. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are targets for a significant portion of modern pharmaceuticals. The structural motifs within this compound suggest potential interactions with various GPCRs. For example, related thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov

Ion Channel Modulation: The ability of small molecules to modulate the activity of ion channels is a key mechanism for treating a range of disorders, including neurological and cardiovascular diseases. The potential for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide to be used as a research tool for studying ion channels suggests that the broader class of pyridine carboxamides, including the 3-(phenethyl) derivative, may possess ion channel modulatory activity. wikipedia.org

Enzyme Inhibition: Beyond kinases, other enzyme families could be promising targets. For example, various pyridine carboxamide derivatives have been investigated as urease inhibitors, which is relevant for treating infections by ureolytic bacteria. nih.gov Additionally, their potential as succinate (B1194679) dehydrogenase inhibitors points towards applications as fungicides. nih.gov

A summary of biological activities observed in related pyridine carboxamide scaffolds is presented in Table 1.

| Compound Class | Biological Activity | Potential Application | Reference |

| Pyridine-2-carboxamide Analogues | HPK1 Inhibition | Cancer Immunotherapy | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives | FOXM1 Inhibition | Anticancer | nih.gov |

| Pyridine Carboxamide Derivatives | Antifungal (SDH Inhibition) | Agriculture/Antifungal Therapy | nih.gov |

| Pyridine Carboxamide and Carbothioamide Derivatives | Urease Inhibition | Antibacterial | nih.gov |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Antibacterial (against Ralstonia solanacearum) | Agriculture (Plant disease control) | nih.gov |

| Thieno[3,2-b]pyridine-5-carboxamide | mGluR5 Negative Allosteric Modulation | Neurological Disorders | nih.gov |

Development of Advanced Synthetic Methodologies for Scaffold Diversification

The exploration of the full therapeutic potential of the this compound scaffold hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While classical methods for amide bond formation are applicable, future research should focus on developing more advanced and efficient synthetic methodologies to facilitate rapid diversification.

Key areas for development include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyridine ring and the phenethyl moiety at a late stage in the synthesis would be highly valuable. This approach allows for the rapid generation of diverse analogues from a common intermediate, accelerating the drug discovery process. Techniques such as C-H activation could be explored for this purpose.

Combinatorial Chemistry and Parallel Synthesis: The use of combinatorial and parallel synthesis techniques can significantly increase the throughput of analogue synthesis. google.com These approaches, often utilizing solid-phase synthesis, can generate large libraries of compounds for high-throughput screening against various biological targets.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation and scale-up. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline the production of these compounds for further investigation.

Novel Coupling Chemistries: Exploring novel cross-coupling reactions and other modern synthetic transformations can provide access to previously inaccessible chemical space. For instance, the use of photoredox catalysis could enable novel transformations on the pyridine and phenyl rings.

Table 2 outlines some synthetic strategies employed for related pyridine carboxamide derivatives, which could be adapted for the this compound scaffold.

| Synthetic Approach | Description | Application Example | Reference |

| Amide Coupling | Reaction of a pyridine carboxylic acid with an amine in the presence of a coupling agent. | Synthesis of N-(4-phenylthiazol-2-yl) nicotinamide derivatives. | ontosight.ai |

| Condensation Reactions | Reaction of substituted pyridine carboxaldehydes with semicarbazides or thiosemicarbazides. | Synthesis of pyridine carboxamide and carbothioamide derivatives as urease inhibitors. | nih.gov |

| Multi-component Reactions | One-pot synthesis involving three or more starting materials to rapidly build molecular complexity. | Synthesis of functionalized 2-pyridone-3-carboxylic acids. | brieflands.com |

| Pharmacophore Hybridization | Combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced activity. | Conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. | nih.gov |

Refinement of Computational Models for Enhanced Predictive Accuracy in Protein-Ligand Systems

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, plays a crucial role in modern drug discovery. nih.govnih.govmdpi.com For the this compound scaffold, refining computational models will be essential for predicting binding affinities, understanding binding modes, and guiding the rational design of more potent and selective analogues.

Future research in this area should focus on:

Development of Scaffold-Specific Scoring Functions: Standard scoring functions used in molecular docking programs may not always accurately predict the binding of pyridine carboxamide derivatives. Developing and validating scoring functions specifically parameterized for this scaffold could lead to more reliable predictions of binding affinity and pose.

Integration of Water Molecules in Docking: Water molecules in the binding site of a protein can play a critical role in ligand binding. Explicitly including key water molecules in docking simulations can significantly improve the accuracy of binding mode prediction.

Advanced MD Simulation Techniques: Techniques such as free energy perturbation (FEP) and umbrella sampling can provide more accurate calculations of binding free energies compared to standard docking methods. Applying these methods to the this compound scaffold will be crucial for prioritizing compounds for synthesis.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to develop predictive models for bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Training machine learning models on datasets of pyridine carboxamide derivatives could enable the rapid in silico screening of virtual libraries and the design of novel compounds with desired properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research should move beyond single-target-focused approaches and embrace a systems biology perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of response.

Key strategies for integrating multi-omics data include:

Transcriptomic Profiling: Analyzing changes in gene expression in cells or tissues treated with this compound can reveal the signaling pathways and cellular processes modulated by the compound.

Proteomic Analysis: Using techniques such as mass spectrometry-based proteomics, researchers can identify changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets.

Metabolomic Profiling: Studying the metabolic changes induced by the compound can reveal its impact on cellular metabolism and identify metabolic pathways that are critical for its biological activity.

Network Biology: Integrating these different omics datasets using network biology approaches can help to construct comprehensive models of the compound's mechanism of action and to identify key nodes in the network that could be targeted for synergistic therapeutic interventions.

By systematically pursuing these future directions, the academic research community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of novel and effective therapeutic agents for a wide range of diseases.

Q & A

Q. What are the recommended methods for synthesizing 3-(Phenethyl)pyridine-2-carboxamide in laboratory settings?

The synthesis involves palladium-catalyzed cross-coupling reactions. A robust protocol includes:

- Suzuki-Miyaura coupling to introduce the phenethyl group to the pyridine ring.

- Amidation using activated carbonyl intermediates (e.g., reacting 2-cyanopyridine derivatives with phenethyl Grignard reagents under inert atmosphere). Critical parameters:

- Temperature control (0–5°C during Grignard addition).

- Anhydrous solvents (tetrahydrofuran or dichloromethane). Post-synthesis purification employs gradient elution chromatography (silica gel, hexane/ethyl acetate) with TLC monitoring (Rf 0.3–0.4). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are essential for structural characterization of this compound?

Combine spectroscopic and crystallographic methods:

- NMR spectroscopy (1H/13C in DMSO-d6): Identify amide protons (δ 8.2–8.5 ppm) and pyridine ring protons (δ 7.5–8.8 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (ESI+ mode, m/z 255.1234 [M+H]+).

- Single-crystal X-ray diffraction : Use SHELXL refinement (Mo Kα radiation, λ = 0.7107 Å) for absolute configuration. Visualize thermal ellipsoids with ORTEP-3 .

Advanced Research Questions

Q. How to resolve discrepancies between computational modeling and experimental crystallographic data?

Adopt a multi-validation strategy:

- Verify crystallographic data quality via R-factor analysis (target R1 < 0.05) and check for twinning using PLATON.

- Re-optimize computational models with higher-level theory (B3LYP-D3/def2-TZVP) incorporating solvent effects.

- Compare torsion angles (phenethyl-pyridine moieties) and validate against solid-state IR spectra for hydrogen bonding patterns.

- If discrepancies persist, conduct molecular dynamics simulations (300K, 100ps) to assess conformational flexibility .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Implement a 3D SAR approach:

- Modify substituents :

- Phenethyl group: Introduce halogens or electron-withdrawing groups at para positions.

- Pyridine ring: Incorporate methoxy or nitro groups at C4/C5.

- Amide side chain: Explore cyclic amines vs. aryl substitutions.

Q. How to address unexpected polymorph formation during crystallization?

Control polymorphism via:

- Solvent screening : Test 12 solvent systems (e.g., ethanol/isopropanol with heptane/cyclohexane).

- Nucleation monitoring : Use in-situ Raman spectroscopy.

- Thermodynamically stable Form I : Achieved via slow cooling (0.5°C/min) from saturated ethanol.

- Characterization : Compare PXRD d-spacings (5.2Å and 3.8Å) and DSC endotherms (ΔT >5°C). Seed with pre-characterized crystals if metastable forms persist .

Q. What experimental approaches validate proposed metabolic pathways?

A three-phase protocol:

- In vitro : Human liver microsomes (HLM) with NADPH cofactor; analyze metabolites via LC-HRMS (m/z 50–1000).

- Isotope tracer studies : Use 14C-labeled compound at pyridine C2.

- In vivo : Administer to Sprague-Dawley rats (IV/PO); collect plasma/bile at 0.5–24h.

- MS/MS fragmentation : Distinguish oxidation products (M+16) from glucuronide conjugates (M+176) .

Methodological Notes

- Crystallography : SHELXL refinement is preferred for small-molecule structures due to its robustness in handling high-resolution data .

- SAR Optimization : Parallel synthesis and computational docking (e.g., AutoDock Vina) enhance efficiency in derivative design .

- Polymorphism : The Modified Burger's Approach systematically addresses solvent-dependent crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.